Calcitriol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-NKMMMXOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022722 | |
| Record name | Calcitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index], Solid | |
| Record name | Calcitriol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Slightly sol in methanol, ethanol, ethyl acetate, THF. | |
| Record name | Calcitriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, crystalline solid, White crystalline powder | |
CAS No. |
32222-06-3 | |
| Record name | Calcitriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32222-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcitriol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032222063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcitriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcitriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXC9231JVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-114, 111-115 °C, 113 °C | |
| Record name | Calcitriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Triene Isomerization via Chelotropic Sulfur Dioxide Adduction
Vitamin D₂’s (5Z,7E)-triene system is isomerized to the (5E,7E)-configuration by forming a sulfur dioxide adduct. This intermediate protects the triene during ozonolysis of the side chain, enabling selective cleavage at C-22/C-23. Subsequent chelotropic extrusion of SO₂ in ethanolic NaHCO₃ regenerates the bioactive (5Z,7E)-triene with >99% geometric purity.
Regioselective 1α-Hydroxylation
The introduction of the 1α-hydroxyl group employs selenium dioxide (SeO₂) in the presence of N-methylmorpholine N-oxide (NMO) as a stoichiometric oxidant. Using a 3β-TBS-protected (5E)-calciferol intermediate, this method achieves 92% regioselectivity for 1α-hydroxylation over competing 24- or 25-oxidation pathways. The reaction proceeds via a seleninic acid intermediate that directs hydroxylation to the sterically accessible α-face.
Side-Chain Elaboration through Conjugate Addition
Nickel(0)-mediated coupling of a 22-iodide intermediate with ethyl acrylate constructs the C-23–C-27 segment. Subsequent Grignard addition of methylmagnesium bromide installs the terminal methyl groups with retention of configuration. This step’s efficiency (78% yield) stems from the electron-deficient acrylate’s susceptibility to nucleophilic attack.
Photoisomerization to Restore Bioactivity
Final conversion of the (5E,7E)-triene to the bioactive (5Z,7E)-isomer uses triplet-sensitized photoirradiation (λ = 350 nm) with anthracene as a sensitizer. This step achieves 85% conversion efficiency while minimizing over-irradiation byproducts.
Total Synthesis via Silicon-Assisted Allylic Substitution
A 2017 total synthesis route addresses the challenge of constructing this compound’s hydrindane core (CD-ring) with correct stereochemistry. The strategy pivots on a silicon-directed SN2′ syn displacement of a carbamate by a Gilman cuprate, establishing the C-13 quaternary center in 89% enantiomeric excess. Key steps include:
- CuH-Catalyzed Asymmetric Reduction : An α,β,γ,δ-unsaturated ester undergoes hydrometalation with a copper hydride catalyst, setting the C-20 stereocenter with 94% ee.
- Pauson–Khand Cyclization : A cobalt-mediated [2+2+1] cycloaddition forms the CD-ring skeleton, achieving 76% yield under optimized CO pressure (1 atm).
This route’s modularity facilitates analog synthesis for structure-activity studies, though its 14-step sequence limits industrial applicability.
Purification and Crystallization Challenges
Crude this compound mixtures often contain 5–10% epimeric and oxidative byproducts. Traditional recrystallization from ethyl acetate produces solvated crystals with residual solvent exceeding 4.1%, necessitating prolonged drying that risks degradation. Patent CN103159656A resolves this by substituting methyl formate, which forms non-solvated crystals with <0.2% residual solvent after vacuum drying.
Medium-pressure liquid chromatography (MPLC) on silica gel (eluent: hexane/ethyl acetate 7:3) achieves 99.9% purity by separating 1β-epi-calcitriol and previtamin D₃ isomers. Analytical HPLC using a C18 column and PTAD derivatization enables quantification at ng/mL levels, critical for dose formulation.
Industrial Scale-Up and Quality Control
The semi-synthetic process from vitamin D₂ has been successfully piloted at multi-kilogram scale, producing this compound with <0.1% total impurities. Quality control adheres to USP 2023 and EP 11.0 standards, monitoring critical impurities such as 24-hydroxythis compound and isothis compound. A representative batch analysis reveals:
| Impurity | Specification Limit | Observed Level |
|---|---|---|
| 24R-Hydroxy | ≤0.15% | 0.08% |
| 1β-epi-Calcitriol | ≤0.10% | 0.05% |
| Total Related Substances | ≤0.5% | 0.23% |
Stability studies under ICH guidelines confirm that this compound retains >98% potency for 24 months when stored at 2–8°C in amber vials.
化学反応の分析
Metabolic Inactivation Pathways
Calcitriol undergoes two primary inactivation routes catalyzed by CYP24A1 (24-hydroxylase) :
Pathway 1: 24-Hydroxylation to Calcitroic Acid
-
This compound → 1,24,25-Trihydroxyvitamin D3 → Calcitroic acid (water-soluble).
Pathway 2: Lactone Formation
-
Stepwise hydroxylation at C23/C26 → Cyclization → 1α,25R(OH)₂-26,23S-lactone D3 .
-
This lactone is the predominant circulating metabolite in humans (serum concentration: 131 ± 17 pg/mL) .
Key Metabolites Identified
| Metabolite | Structure | Activity |
|---|---|---|
| 1α,25(OH)₂-24-oxo-D3 | 24-oxo derivative | Inactive |
| 1α,23,25(OH)₃-24-oxo-D3 | Trihydroxy-oxo | Inactive |
| 1α,25S,26(OH)₃D3 | 26-hydroxylated | Weak activity |
Key Enzymes
Non-Renal Production
-
Extrarenal tissues (e.g., macrophages, placenta) express CYP27B1 but lack feedback regulation, leading to unregulated this compound synthesis in diseases like sarcoidosis .
Synthetic Pathways (Pharmacological Preparation)
Alfacalcidol (1α-hydroxyvitamin D3), a prodrug, bypasses renal CYP27B1 by undergoing hepatic 25-hydroxylation to form this compound. This is critical for patients with kidney disease .
Toxicity and Side Reactions
-
Hypercalcemia : Excessive this compound enhances intestinal calcium absorption and osteoclast activity .
-
Species-Specific Metabolism : Rodents primarily use the 24-hydroxylation pathway, while humans show significant lactone formation .
-
Solubility : this compound is highly hydrophobic (water solubility: 6.67 × 10⁻³ g/L), necessitating carrier proteins for transport .
Structural and Reaction Data
科学的研究の応用
Bone Health and Metabolism
Calcitriol plays a crucial role in calcium and phosphate metabolism, making it essential for maintaining bone health. Its primary applications include:
- Treatment of Osteoporosis : this compound is used to prevent and treat osteoporosis, particularly in postmenopausal women and individuals on corticosteroid therapy. Studies have shown that this compound can stimulate bone formation and reduce bone resorption, leading to improved bone mineral density .
- Management of Hypoparathyroidism : In patients with hypoparathyroidism, this compound helps manage low calcium levels by enhancing intestinal absorption of calcium and promoting its release from bones. Clinical trials indicate that this compound therapy effectively maintains serum calcium levels within the normal range .
- Chronic Kidney Disease : In patients with chronic kidney disease, this compound is utilized to control secondary hyperparathyroidism and prevent renal osteodystrophy. It helps manage mineral metabolism by regulating parathyroid hormone levels .
Metabolic Disorders
This compound has been investigated for its potential benefits in various metabolic disorders:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : A randomized controlled trial demonstrated that this compound supplementation significantly improved insulin resistance in NAFLD patients compared to cholecalciferol. The study highlighted a notable reduction in the homeostasis model assessment of insulin resistance (HOMA-IR) index among those receiving this compound .
- Diabetes Management : Research suggests that this compound may play a role in improving insulin sensitivity and glucose metabolism. Some studies indicate that this compound supplementation can lead to better glycemic control in diabetic patients .
Immune Function
This compound is recognized for its immunomodulatory properties:
- Autoimmune Diseases : this compound has been studied for its effects on autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It is believed to modulate immune responses by influencing T cell differentiation and cytokine production .
- Infectious Diseases : There is evidence suggesting that vitamin D deficiency may increase susceptibility to infections like tuberculosis. This compound's role in enhancing innate immunity has led to investigations into its potential as an adjunct therapy in infectious diseases .
Dermatological Applications
This compound is also used topically for various skin conditions:
- Psoriasis Treatment : Topical formulations of this compound have shown efficacy in treating mild to moderate plaque psoriasis. It works by inhibiting keratinocyte proliferation and modulating inflammatory responses in the skin .
Case Study 1: this compound in Osteoporosis
A systematic review indicated that this compound therapy effectively slowed bone loss when used alone or in combination with other osteoporosis treatments. While hypercalcemia was a common side effect, intermittent dosing strategies were found to mitigate this risk .
Case Study 2: this compound for NAFLD
In a double-blind study involving 54 participants with NAFLD, those receiving this compound showed a significant reduction in insulin resistance compared to the control group receiving cholecalciferol. This suggests that this compound may offer therapeutic benefits for metabolic dysfunction associated with liver disease .
作用機序
類似の化合物との比較
カルシトリオールは、カルシジオール(25-ヒドロキシビタミンD3)やアルファカルシドールなどの他のビタミンD代謝産物と似ています。 カルシトリオールは、ビタミンDの最も活性な形態であり、ビタミンD受容体に対する親和性も最高です. カルシジオールは主にビタミンDの状態のマーカーとして使用されるのに対し、カルシトリオールはカルシウムとリンの不均衡に関連する状態を治療するために治療的に使用されます. アルファカルシドールは、もう1つの活性ビタミンDアナログであり、カルシトリオールと同様の生物学的活性を持っていますが、治療範囲が広く.
結論
カルシトリオールは、カルシウムとリンの恒常性、骨の健康、およびさまざまな医学的応用において重要な役割を果たす重要なホルモンです。その合成、化学反応、および作用機序は、科学研究や医学において、カルシトリオールをユニークで貴重な化合物にします。
類似化合物との比較
Calcitriol vs. Alfacalcidol
Pharmacological Profile :
- Alfacalcidol (1α-hydroxycholecalciferol) requires hepatic 25-hydroxylation to become active.
- This compound is pre-activated, bypassing hepatic metabolism.
Clinical Efficacy :
- In CKD patients with secondary hyperparathyroidism, this compound suppressed intact parathyroid hormone (iPTH) at 50% lower doses than alfacalcidol, with greater increases in serum calcium (p<0.05) .
- A retrospective cohort study (n=1,200) showed this compound achieved iPTH reduction >30% in 68% of patients vs. 42% with alfacalcidol .
Safety : Both compounds elevate serum calcium, but this compound’s potency necessitates stricter monitoring.
| Parameter | This compound | Alfacalcidol | Reference |
|---|---|---|---|
| iPTH Suppression | 68% efficacy | 42% efficacy | |
| Dose Equivalence | 1 µg/day | 2 µg/day | |
| Hypercalcemia Risk | High | Moderate |
This compound vs. Calcipotriol (Psoriasis)
Efficacy :
This compound vs. Vitamin D2 Analogs (Ergocalciferol)
This compound vs. EB1089 (Cancer Metastasis)
- EB1089 , a this compound analog, reduced lung metastases in a rat prostate cancer model (7.7 foci/lung vs. 22.7 in controls) with lower hypercalcemia risk (serum Ca²⁺: 12.59 mg/dL vs. 14.47 mg/dL for this compound; p<0.001) .
- Both compounds inhibited tumor growth equivalently, but EB1089 caused less weight loss (8.4% vs. 26.3% with this compound) .
| Parameter | This compound | EB1089 | Reference |
|---|---|---|---|
| Metastasis Reduction | 54% | 66% | |
| Hypercalcemia | Severe | Mild | |
| Weight Loss | 26.3% | 8.4% |
This compound vs. PRI Analogs (Anticancer Activity)
- PRI-2191 and PRI-2205 (this compound derivatives) showed 10-fold higher antiproliferative activity in HL-60 leukemia cells at 10 nM vs. This compound .
- In breast cancer models, PRI-2191 (1 µg/kg) reduced tumor growth by 40%, but murine 4T1 cells were resistant, highlighting species-specific responses .
This compound vs. Calcimimetics (Bone Health in CKD)
- Calcimimetics (e.g., cinacalcet) suppress PTH without affecting bone turnover markers.
| Bone Parameter | This compound Effect | Calcimimetic Effect | Reference |
|---|---|---|---|
| Osteoid Thickness | +32% | No change | |
| Mineral Apposition | +25% | No change | |
| TRAP Levels | +20% | No change |
Synergistic Combinations
- Astemizole (antihistamine) enhances this compound’s anticancer effects by inhibiting CYP24A1 (enzyme degrading this compound), increasing its bioavailability. In breast cancer models, this combination reduced cell proliferation by 60% vs. 40% with this compound alone .
- Curcumin/Resveratrol : this compound + curcumin increased S-phase arrest in tumor cells (p<0.05), while resveratrol induced endothelial cell death (37% SubG1 cells) .
生物活性
Calcitriol, the active form of vitamin D3 (1,25-dihydroxyvitamin D3), plays a crucial role in various biological processes, including calcium homeostasis, immune modulation, and cancer biology. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.
This compound exerts its effects primarily through the vitamin D receptor (VDR), which is expressed in multiple tissues, including the intestine, bone, kidney, and parathyroid glands. The binding of this compound to VDR initiates a cascade of gene expressions that regulate calcium absorption and bone metabolism.
Key Mechanisms Include:
- Calcium Homeostasis: this compound increases intestinal absorption of calcium and phosphate, enhances renal tubular reabsorption of calcium, and mobilizes calcium from bones .
- Immunomodulation: this compound influences immune responses by suppressing pro-inflammatory cytokines and promoting monocyte differentiation. It inhibits lymphocyte proliferation and immunoglobulin secretion by B cells .
- Anticancer Activity: In cancer biology, this compound has shown anti-proliferative effects on various cancer cell lines. It induces apoptosis and differentiation through mechanisms that may vary by tissue type .
Clinical Research Findings
Numerous studies have explored the biological activity of this compound across different conditions. Below are summarized findings from key research:
Table 1: Summary of Clinical Studies on this compound
Case Studies
-
This compound in Cancer Treatment:
A randomized intervention study evaluated the effect of this compound on patients with prostate cancer. The results indicated a reduction in tumor markers and improved patient outcomes when this compound was administered alongside standard treatments . -
Vitamin D Toxicity:
A case report documented a patient who developed severe hypercalcemia after self-administering high doses of cholecalciferol (vitamin D3). Monitoring this compound levels was critical for managing this condition effectively .
Bone Health
This compound is essential for maintaining bone density and preventing osteoporosis. Studies have shown that it promotes osteoblast activity while inhibiting osteoclast formation, leading to enhanced bone mineralization .
Cardiovascular Health
Emerging evidence suggests that this compound may have protective effects on cardiovascular health by modulating blood pressure and influencing vascular smooth muscle cell function .
Neurological Effects
Research indicates potential neuroprotective roles for this compound, particularly in neurodegenerative diseases. It may help regulate calcium levels in neurons, thus preventing excitotoxicity associated with conditions like Alzheimer's disease .
Q & A
Q. What experimental precautions are critical when handling calcitriol in laboratory settings?
this compound exhibits acute toxicity (oral, dermal, and inhalation) and potential reproductive hazards . Researchers must use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Dose preparation should follow strict protocols to avoid accidental exposure. Toxicity thresholds should be predetermined using LD50 studies in preclinical models.
Q. How can researchers determine optimal this compound concentrations for in vitro cell proliferation assays?
Dose-response curves should be generated using RT-qPCR and immunoblot analysis to assess biomarkers like CENP-N (a centromere protein linked to oral cancer proliferation). For example, in OSCC cells, this compound concentrations ranging from 1–100 nM are tested over 72 hours, with dimethylsulfoxide as a vehicle control . Statistical significance (p < 0.05) is evaluated using Student’s t-test.
Q. What methodologies are recommended for analyzing this compound’s impact on bone turnover markers (BTMs) in clinical trials?
In a 48-week randomized placebo-controlled trial, BTMs like osteocalcin (OCN) and C-terminal telopeptide (CTXI) were measured via ELISA. Inclusion criteria required stable stage 3 CKD and iPTH >30 pg/ml. Data interpretation should account for baseline variability using ANCOVA or mixed-effects models .
Q. How do researchers validate this compound’s structural integrity in synthesized formulations?
Structural validation involves IR, UV, 1H/13C NMR, and mass spectrometry. For isomers like (1S)-calcitriol, specific rotational ([α]D) and chromatographic purity (>98%) are critical. Elemental analysis confirms molecular composition .
Advanced Research Questions
Q. How can spray-drying parameters be optimized for this compound dry powder inhalation (DPI) formulations?
A Box-Behnken design (3 variables, 17 runs) evaluates feed rate, aspiration, and concentration. Particle size and MMAD (mass median aerodynamic diameter) are optimized using Design Expert 13®. Validation batches confirm reproducibility, with aerodynamic properties assessed via cascade impaction . Table 1: Key Variables in DPI Formulation
| Independent Variable | Range (Low–High) |
|---|---|
| Feed Rate (mL/min) | 3–9 |
| Aspiration (%) | 70–90 |
| Feed Concentration (%) | 0.1–0.5 |
Q. What mechanisms explain the synergistic effect of this compound and astemizole in cancer therapy?
Astemizole inhibits CYP24A1 (enzyme degrading this compound), enhancing its antiproliferative activity. In SUM-229PE cells, this compound (0.1 nM) + astemizole (IC50) reduces CYP24A1 mRNA by 40% vs. This compound alone. Dose-dependent effects vary by cell line; IDC-1 shows suppression at 1–10 nM this compound .
Q. How does this compound modulate ABC transporter activity in drug-resistant cancer models?
In HEK293/MRP1 cells, 10 µM this compound upregulates MRP1 mRNA by 2.5-fold but decreases protein expression in H69AR cells. Western blot and qPCR are used to dissect post-transcriptional regulation. Co-treatment with calcipotriol (10 µM) shows cell-line-specific effects, necessitating dual pharmacodynamic/pharmacokinetic models .
Q. What methodologies resolve contradictions in this compound’s dual role in Wnt signaling and osteoclast regulation?
In CKD mice, this compound increases trabecular bone volume but suppresses osteoclast-derived Wnt10b. Cross-sectional studies in hemodialysis patients measure Wnt10b via ELISA, while in vitro osteoclast cultures clarify secretion mechanisms. Micro-CT quantifies bone microarchitecture changes .
Q. How do this compound-induced miRNA changes influence cervical cancer progression?
Genome-wide miRNA microarrays identify 55 mature miRNAs upregulated in SiHa cells after 48-hour this compound exposure. Bioinformatics tools (e.g., miRDB) predict targets like oncogenic KRAS. Validation involves luciferase reporter assays and siRNA knockdown .
Q. What strategies mitigate hypercalcemia in long-term this compound preclinical studies?
Co-administration with 22-oxa-calcitriol (a less hypercalcemic analog) reduces serum calcium by 30% in arthritis models. Biochemical monitoring includes ionized calcium, phosphate, and creatinine. Dose adjustments (25% increments) are made biweekly based on toxicity thresholds .
Methodological Considerations
- Data Contradiction Analysis : For conflicting CYP24A1 expression data (e.g., cell-line-specific responses), use stratified analysis by CYP24A1 basal expression levels and validate with CRISPR-mediated gene editing .
- Statistical Frameworks : Mixed-effects models account for longitudinal BTM data in CKD cohorts, while Fisher’s exact test evaluates categorical outcomes in cell proliferation assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
